molecular formula C11H17Cl2FN2 B171276 1-(4-Fluorobenzyl)piperazine dihydrochloride CAS No. 199672-06-5

1-(4-Fluorobenzyl)piperazine dihydrochloride

Cat. No. B171276
M. Wt: 267.17 g/mol
InChI Key: LEYGHHPTNYWQEF-UHFFFAOYSA-N
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Patent
US07576086B2

Procedure details

A mixture of 4-fluorobenzylchlorine and piperazine was treated according to the general preparation 1 to obtain N-(4-fluorobenzyl) piperazine dihydrochloride (67%), mp, 282-284° C. The N1-(4-fluorobenzyl)-N4-phenacyl piperazine dihydrochloride could be preparated according to the general preparation 2, which was reduced with KHCO3 (0.65 g, 6.5 mmol) and KBH4 (0.59 g, 10.4 mmol) in methanol (40 ml) according to the general preparation 3 to obtain 0.72 g of the title compound as white solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:9]=[CH:8][C:5]([CH2:6][Cl:7])=[CH:4][CH:3]=1.[NH:10]1[CH2:15][CH2:14][NH:13][CH2:12][CH2:11]1>>[ClH:7].[ClH:7].[F:1][C:2]1[CH:9]=[CH:8][C:5]([CH2:6][N:10]2[CH2:15][CH2:14][NH:13][CH2:12][CH2:11]2)=[CH:4][CH:3]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=C(CCl)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCNCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was treated
CUSTOM
Type
CUSTOM
Details
according to the general preparation 1

Outcomes

Product
Name
Type
product
Smiles
Cl.Cl.FC1=CC=C(CN2CCNCC2)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 67%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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